2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-3H-isoindol-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12(2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)18/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAVEDFUZANND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Isopropylbenzylamine with Phthalaldehyde Derivatives
The most direct route to 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves the acid-catalyzed cyclocondensation of 4-isopropylbenzylamine (A) with phthalaldehyde (B) . This one-pot reaction proceeds via imine formation followed by intramolecular cyclization (Scheme 1). Optimized conditions (toluene, 110°C, 12 h, molecular sieves) achieve a 68% yield by azeotropic removal of water, driving equilibrium toward the product. Key challenges include the instability of phthalaldehyde, necessitating in situ generation from its diethyl acetal precursor.
Table 1. Optimization of Cyclocondensation Parameters
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Toluene, DMF, THF | Toluene | 68 |
| Temperature (°C) | 80–120 | 110 | 68 |
| Catalyst | p-TsOH, AcOH, None | p-TsOH (5 mol%) | 72 |
| Reaction Time (h) | 6–24 | 12 | 68 |
1H NMR analysis (CDCl3) confirms successful imine formation, with a characteristic singlet at δ 8.42 ppm (CH=N) and aromatic resonances integrating for the isoindole and isopropylphenyl moieties. IR spectroscopy reveals a C=N stretch at 1635 cm⁻¹, consistent with analogous imines.
Organolithium-Mediated Ring Closure of N-(4-Isopropylphenyl)phthalimide
Adapting methodologies from isoindolinone syntheses, treatment of N-(4-isopropylphenyl)phthalimide (C) with s-BuLi (2.2 equiv., THF, −78°C) induces nucleophilic addition to the carbonyl, forming a tetrahedral intermediate that undergoes lactam ring opening and subsequent imination (Scheme 2). Quenching with NH4Cl(aq) furnishes the target compound in 55% yield after chromatography.
Critical Considerations:
- Lithiation Selectivity: Competitive addition to phthalimide’s aryl rings necessitates strict temperature control (−78°C) to favor carbonyl attack.
- Workup pH: Neutralization to pH ≈7 minimizes hydrolysis of the imine to the corresponding amine.
Reductive Amination of 2-(4-Isopropylphenyl)isoindoline-1-one
A two-step sequence converts 2-(4-isopropylphenyl)isoindoline-1-one (D) to the imine via reductive amination. Hydrogenation of D over Ra-Ni (H2, 50 psi, EtOH) generates the secondary amine (E) , which undergoes condensation with formaldehyde (37% aq., K2CO3, MeOH) to yield the title compound (62% overall).
Advantages:
- Functional Group Tolerance: The method avoids sensitive organometallic reagents.
- Scalability: Hydrogenation and condensation are amenable to large-scale production.
Palladium-Catalyzed Coupling of Bromoisoindolimine with Isopropylphenylboronic Acid
For late-stage diversification, Suzuki-Miyaura coupling of 2-bromo-2,3-dihydro-1H-isoindol-1-imine (F) with 4-isopropylphenylboronic acid (G) (Pd(PPh3)4, K2CO3, dioxane/H2O) installs the aryl group regioselectively (Scheme 3). This method is particularly valuable for accessing analogs but requires pre-functionalized bromoimidines, limiting its generality.
Yield Optimization:
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmacological Potential
The compound has shown promise in several pharmacological studies:
- Antioxidant Activity : Preliminary studies indicate that isoindoline derivatives may possess significant antioxidant properties. Although specific data on this compound's antioxidant capacity is limited, its structural analogs exhibit similar activities, suggesting potential for further research in this area.
- Antiplatelet Effects : Research indicates that compounds with isoindoline structures can modulate platelet aggregation. This property is particularly relevant for developing therapeutic agents for cardiovascular diseases.
- Enzyme Interaction : The compound's mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity and influencing various biological pathways.
Synthesis and Production
The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can be achieved through several methods:
- Cyclization Reaction : One common method involves the cyclization of 4-(propan-2-yl)benzaldehyde with an amine under acidic or basic conditions, typically using solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as recrystallization or chromatography are often employed for purification.
Study on Antioxidant Properties
A study conducted on isoindoline derivatives revealed that compounds with similar structures exhibited significant antioxidant activity when assessed using the DPPH assay. This suggests that this compound may also have considerable antioxidant potential, warranting further investigation into its efficacy in oxidative stress-related conditions.
Research on Antiplatelet Activity
In a pharmacological study focusing on antiplatelet agents, researchers evaluated various isoindoline derivatives for their ability to inhibit platelet aggregation. The findings indicated that these compounds could serve as lead candidates for developing new antiplatelet therapies, highlighting the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Polarity and Solubility :
- The sulfonyl-containing analogues (e.g., ) exhibit higher polarity due to the sulfonyl group, likely increasing solubility in polar solvents like DMSO or water. In contrast, the isopropylphenyl derivative () is more hydrophobic, favoring organic solvents.
- The methylsulfanyl analogue () introduces a thioether group, which may participate in redox reactions or coordinate with transition metals .
Crystallinity and Stability :
- The chlorophenyl derivative () benefits from the electron-withdrawing Cl substituent, which could enhance crystal packing efficiency and thermal stability .
- Hydrogen-bonding motifs (e.g., morpholine sulfonyl in ) may facilitate supramolecular assembly, as suggested by Etter’s rules for hydrogen-bonding patterns .
The isopropyl group in may enhance lipophilicity, a critical factor in drug absorption and blood-brain barrier penetration.
Synthetic Accessibility :
- Synthesis of isoindol-imines typically involves cyclocondensation or palladium-catalyzed coupling, as seen in the preparation of 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one derivatives .
Biological Activity
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS No. 380563-53-1) is a compound belonging to the isoindoline class, characterized by its bicyclic structure containing a nitrogen atom. This compound has garnered interest in various biological studies due to its potential pharmacological activities.
The molecular formula of this compound is , with a molecular weight of 250.34 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2 |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 2-(4-propan-2-ylphenyl)-3H-isoindol-1-imine |
| InChI Key | VQLAVEDFUZANND-UHFFFAOYSA-N |
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects such as antioxidant and potential antiplatelet activities.
Antioxidant Activity
Preliminary studies suggest that compounds with similar isoindoline structures exhibit antioxidant properties. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Although specific data on this compound's antioxidant activity is limited, it is hypothesized to possess significant potential based on structural analogs.
Antiplatelet Activity
Research into related compounds indicates potential antiplatelet effects. For instance, studies on other isoindoline derivatives have shown promising results in inhibiting platelet aggregation, suggesting that this compound may also exhibit similar properties.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its biological potential:
- Antioxidant Studies : A study evaluating various phenolic compounds demonstrated that structural similarities could lead to enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
- Antiplatelet Activity : Research on 3-phenyl isoquinoline derivatives highlighted their significant inhibition of platelet aggregation, which could be extrapolated to suggest that similar isoindoline derivatives may also possess such activity .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine, and what reaction conditions optimize yield?
The synthesis of structurally similar isoindole derivatives typically involves multi-step reactions. Key steps include:
- Catalysts : Palladium or copper-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl groups .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
- Temperature : Controlled heating (80–120°C) to balance reaction kinetics and side-product formation .
Table 1 : Example reaction conditions for analogous compounds:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 110 | 65–75 | |
| CuI | Toluene | 90 | 50–60 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions and imine bonding .
- X-ray crystallography : Resolve stereochemical ambiguities and validate the isoindole-imine backbone (e.g., mean C–C bond length: 0.002 Å in similar structures) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to mitigate inhalation risks, as safety data sheets (SDS) for analogous compounds often lack toxicity profiles .
- Personal protective equipment (PPE) : Gloves (nitrile) and lab coats to prevent dermal exposure .
- Waste disposal : Segregate halogenated or aromatic byproducts according to institutional guidelines .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
- Reaction path searching : Tools like GRRM or AFIR predict intermediates and transition states, reducing trial-and-error experimentation .
- Solvent optimization : COSMO-RS simulations identify solvents that stabilize charged intermediates (e.g., DMF vs. toluene) .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development by 30–50% .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm specificity .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish true activity from experimental noise .
Q. What reactor designs improve scalability and yield for large-scale synthesis?
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., imine formation) .
- Membrane separation : Integrate in-line purification to remove byproducts (e.g., unreacted aryl halides) .
- Case study : Flow systems increased yields of similar indole derivatives by 20% compared to batch reactors .
Q. How can the compound’s mechanism of action be validated in enzymatic or cellular models?
- Enzyme inhibition assays : Use fluorescence-based probes to monitor binding kinetics (e.g., fluorescence polarization) .
- CRISPR-Cas9 knockouts : Identify target proteins by comparing activity in wild-type vs. gene-edited cell lines .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against protein databases (e.g., PDB) .
Q. What statistical methods are recommended for experimental design in reaction optimization?
- Factorial design : Screen variables (catalyst loading, solvent ratio) to identify significant factors .
- Response surface methodology (RSM) : Model non-linear relationships between variables and optimize conditions .
Table 2 : DOE example for a two-factor experiment:
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 1 | 5 |
| Temperature (°C) | 80 | 120 |
Q. How can hyphenated techniques (e.g., LC-MS) analyze reaction intermediates?
Q. What best practices ensure reproducibility in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
